molecular formula C19H23N3O2S B5452138 6-[2-(ethylthio)propanoyl]-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

6-[2-(ethylthio)propanoyl]-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B5452138
M. Wt: 357.5 g/mol
InChI Key: PMBPGBZKCFNRTG-UHFFFAOYSA-N
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Description

The compound “6-[2-(ethylthio)propanoyl]-2-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocycle . It is an isostere of the adenine ring of ATP, which allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve several steps . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is primarily through their ability to inhibit kinase activity . They mimic the binding interactions in kinase active sites, which can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets .

Future Directions

Pyrazolo[3,4-d]pyrimidines have shown significant potential in the development of kinase inhibitors to treat a range of diseases, including cancer . Future research will likely focus on the development of more potent and selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold .

Properties

IUPAC Name

2-ethylsulfanyl-1-[2-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-4-25-13(2)19(23)22-11-15-10-20-18(21-17(15)12-22)9-14-5-7-16(24-3)8-6-14/h5-8,10,13H,4,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBPGBZKCFNRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C(=O)N1CC2=CN=C(N=C2C1)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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